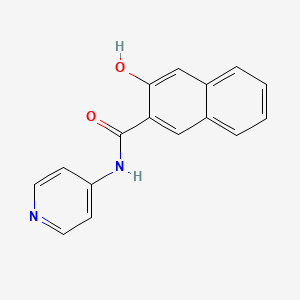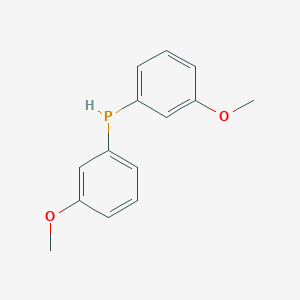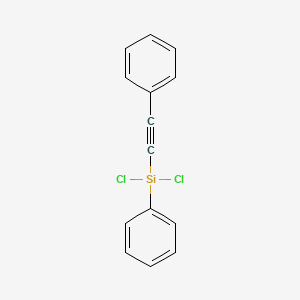
5-Benzyloctahydro-2H-phosphinolizin-5-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyloctahydro-2H-phosphinolizin-5-ium is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of bicyclic compounds and is characterized by its phosphinolizin ring system. Its molecular structure includes a benzyl group attached to the octahydro-2H-phosphinolizin ring, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyloctahydro-2H-phosphinolizin-5-ium typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the phosphinolizin ring. The benzyl group is then introduced through a substitution reaction. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The purification process may involve crystallization or chromatography techniques to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
5-Benzyloctahydro-2H-phosphinolizin-5-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts like palladium or nickel complexes.
Major Products
The major products formed from these reactions include various phosphine oxides, reduced phosphine derivatives, and substituted phosphinolizin compounds.
Scientific Research Applications
5-Benzyloctahydro-2H-phosphinolizin-5-ium has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a potential therapeutic agent.
Industry: It is utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 5-Benzyloctahydro-2H-phosphinolizin-5-ium involves its interaction with specific molecular targets. The benzyl group and the phosphinolizin ring play crucial roles in binding to target molecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, its potential antimicrobial activity may involve disrupting bacterial cell membranes or inhibiting key enzymes.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl benzimidazole-5-sulfonic acid: Known for its proton conductivity and use in fuel cells.
Substituted (5-(3-(1H-benzo[d]imidazol-2-yl)-4-hydroxybenzyl)benzofuran-2-yl)(phenyl)methanone analogs: Studied for their antimicrobial and cytotoxic activities.
Uniqueness
5-Benzyloctahydro-2H-phosphinolizin-5-ium stands out due to its unique phosphinolizin ring system and the presence of a benzyl group
Properties
CAS No. |
112036-91-6 |
|---|---|
Molecular Formula |
C16H24P+ |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
5-benzyl-2,3,4,6,7,8,9,9a-octahydro-1H-phosphinolizin-5-ium |
InChI |
InChI=1S/C16H24P/c1-2-8-15(9-3-1)14-17-12-6-4-10-16(17)11-5-7-13-17/h1-3,8-9,16H,4-7,10-14H2/q+1 |
InChI Key |
IAXMCFMMUXKXQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[P+]2(CCCCC2C1)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-7-nitro-[1]benzofuro[5,4-e][1,3]benzoxazole](/img/structure/B14297330.png)
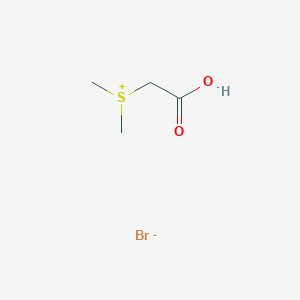
![2-Methyl-1-oxo-4-[(propan-2-yl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14297341.png)
![N-Propyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14297348.png)
![3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium bromide](/img/structure/B14297350.png)
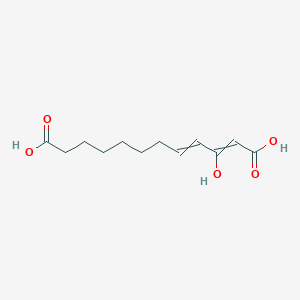
![3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile](/img/structure/B14297355.png)

![3,4-Dichloro-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B14297361.png)
